(4-nitrophenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
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Overview
Description
(4-nitrophenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a chemical compound that combines a nitrophenyl group with a hexafluoropropan-2-yl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 4-nitrophenol with 1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 1,1,1,3,3,3-hexafluoropropan-2-amine.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Hydrogen gas with a palladium or platinum catalyst, metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or dimethyl sulfoxide, elevated temperatures.
Major Products Formed
Hydrolysis: 4-nitrophenol and 1,1,1,3,3,3-hexafluoropropan-2-amine.
Reduction: (4-aminophenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Scientific Research Applications
(4-nitrophenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of esterases and proteases.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves the interaction of the carbamate group with target enzymes or proteins. The carbamate group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The nitrophenyl group may also participate in interactions with the enzyme’s active site, enhancing the compound’s inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
(4-nitrophenyl) N-methylcarbamate: Similar structure but with a methyl group instead of the hexafluoropropan-2-yl group.
(4-nitrophenyl) N-ethylcarbamate: Similar structure but with an ethyl group instead of the hexafluoropropan-2-yl group.
(4-nitrophenyl) N-phenylcarbamate: Similar structure but with a phenyl group instead of the hexafluoropropan-2-yl group.
Uniqueness
The presence of the hexafluoropropan-2-yl group in (4-nitrophenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate imparts unique properties to the compound, such as increased lipophilicity and stability. This makes it more suitable for certain applications, particularly in medicinal chemistry and materials science, where these properties are advantageous.
Properties
IUPAC Name |
(4-nitrophenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N2O4/c11-9(12,13)7(10(14,15)16)17-8(19)22-6-3-1-5(2-4-6)18(20)21/h1-4,7H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXYSWKJAWDAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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